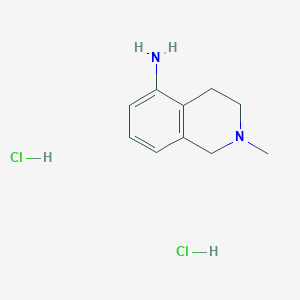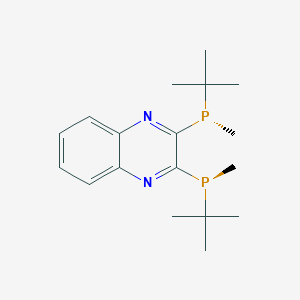
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
Overview
Description
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is a chiral organophosphorus compound. It is a C2-symmetric P-stereogenic phosphine ligand, known for its stability and efficiency in various chemical reactions. This compound is particularly notable for its application in asymmetric catalysis, where it serves as a ligand to facilitate enantioselective transformations.
Preparation Methods
The synthesis of (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline involves asymmetric electrophilic substitution reactions at the stereogenic phosphorus center. The synthetic route typically includes the reaction of quinoxaline with tert-butylmethylphosphine under controlled conditions to ensure the retention of the desired stereochemistry . Industrial production methods may involve the use of chiral resolution techniques or asymmetric catalysis to obtain the enantiomerically pure compound .
Chemical Reactions Analysis
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often retaining its stereochemistry.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline has a wide range of scientific research applications:
Biology: The compound is studied for its potential in biological systems, particularly in the development of chiral drugs and bioactive molecules.
Mechanism of Action
The mechanism by which (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with transition metals to form complexes that facilitate enantioselective reactions. The molecular targets and pathways involved include the activation of substrates through coordination with the metal center, leading to the desired stereoselective transformation .
Comparison with Similar Compounds
(S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is unique due to its high stability and efficiency as a chiral ligand. Similar compounds include:
(R,R)-2,3-Bis(tert-butylmethylphosphino)quinoxaline: The enantiomer of the (S,S) form, used in similar applications but with opposite stereochemistry.
DIPAMP: Another P-stereogenic phosphine ligand used in asymmetric catalysis.
BINAP: A widely used chiral ligand in asymmetric hydrogenation and other catalytic processes.
These compounds share similar applications but differ in their stereochemistry and specific catalytic properties, making this compound a valuable addition to the toolkit of chiral ligands in asymmetric synthesis.
Properties
IUPAC Name |
(S)-tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBLHZZDMCPGX-FGZHOGPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@](C)C1=NC2=CC=CC=C2N=C1[P@@](C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866081-62-1, 1107608-80-9 | |
| Record name | (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline facilitate asymmetric synthesis?
A1: this compound acts as a chiral ligand, typically coordinating to transition metals like ruthenium []. This forms a chiral catalyst capable of differentiating between two enantiomeric faces of a substrate molecule during a reaction. For instance, the research highlights its application in the asymmetric hydrogenation of β-keto-compounds, leading to the formation of optically active β-hydroxycarboxylic acid derivatives []. The chiral environment provided by the ligand around the metal center dictates the preferential formation of one enantiomer over the other, achieving high enantiomeric excess.
Q2: Are there any structural differences between the gold(III) complexes formed with the (R,R) and (S,S) enantiomers of 2,3-Bis(tert-butylmethylphosphino)quinoxaline and do these differences impact their antiproliferative activities?
A2: While both (R,R)-(–)-2,3-Bis(tert-butylmethylphosphino)quinoxaline and (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline readily form complexes with gold(III), resulting in (R,R)-(–)-2,3-Bis(tert-butylmethylphosphino)quinoxalinedichlorogold(III) tetrachloroaurates(III) (1) and (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxalinedichlorogold(III) tetrachloroaurates(III) (2) respectively [], interestingly, the two enantiomeric gold complexes do not exhibit different cytotoxic effects. This suggests that the chirality of the ligand in this specific instance might not be the determining factor influencing the antiproliferative activity []. Further research is needed to fully understand the structure-activity relationships in these gold(III) complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


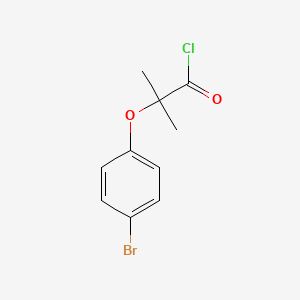
amine dihydrochloride](/img/structure/B1372028.png)
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1372030.png)
![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)
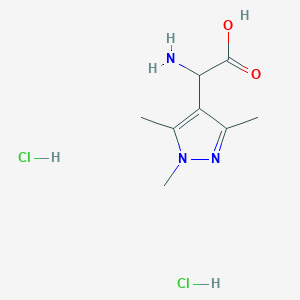
![5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B1372035.png)
![Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372040.png)
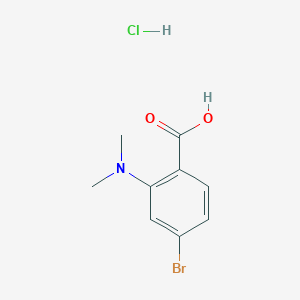
![[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride](/img/structure/B1372042.png)
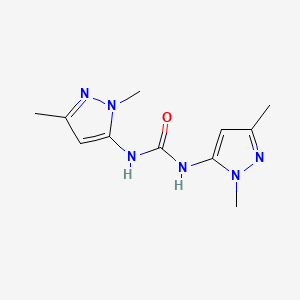

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride](/img/structure/B1372046.png)
![3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1372047.png)
